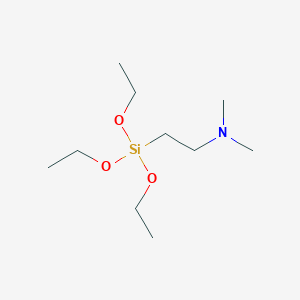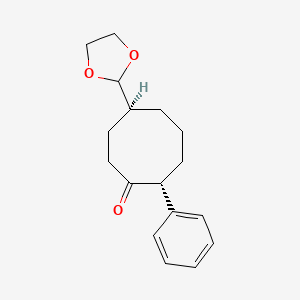
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate is a complex organic compound with a unique structure that includes a diazonium group, a phosphol moiety, and various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate typically involves multiple steps, starting with the preparation of the phosphol moiety. This can be achieved through the reaction of appropriate starting materials under controlled conditions. The diazonium group is then introduced through a diazotization reaction, which involves the reaction of an amine with nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the diazonium group to an amine or other functional groups.
Substitution: The diazonium group can be substituted with various nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted phosphol derivatives.
Aplicaciones Científicas De Investigación
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phosphol moiety can participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yliden)hydrazino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Imidazole Derivatives: These compounds have a different core structure but exhibit similar chemical properties and applications.
Uniqueness
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate is unique due to its combination of a diazonium group and a phosphol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and stability.
Propiedades
Número CAS |
67501-47-7 |
|---|---|
Fórmula molecular |
C12H13N2O2P |
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
2-diazo-4,4-dimethyl-1-oxo-1-phenyl-1λ5-phospholan-3-one |
InChI |
InChI=1S/C12H13N2O2P/c1-12(2)8-17(16,11(14-13)10(12)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
HZBFDWNWFFASIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CP(=O)(C(=[N+]=[N-])C1=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


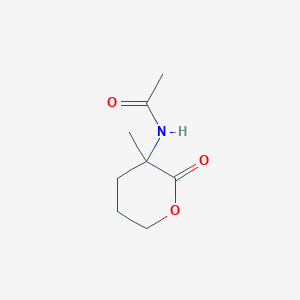
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)

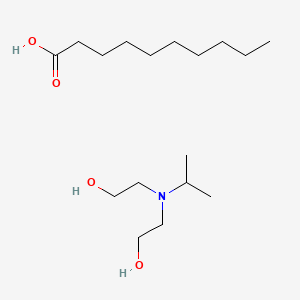
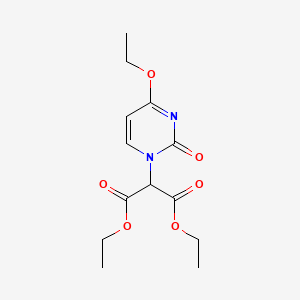
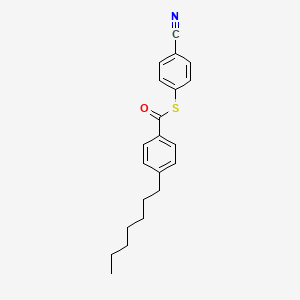

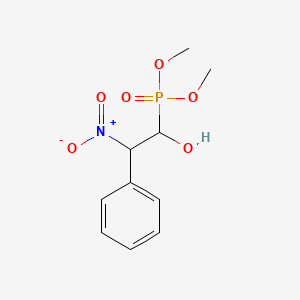
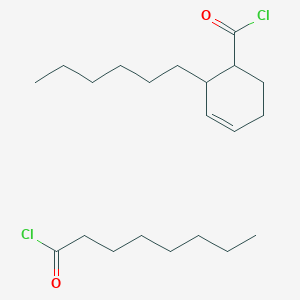
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)


